![molecular formula C7H10O4 B2867317 rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-25-6](/img/structure/B2867317.png)
rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isotopically Labeled Analogs for ADME Studies
The synthesis of isotopically labeled analogs, including "rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid," has been a focal point for facilitating pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These analogs are crucial for understanding the pharmacokinetics of drugs through the use of stable isotopes, enabling researchers to track the absorption and distribution of drugs within biological systems without altering their chemical properties (Wheeler et al., 2005).
Structural Analysis and Co-crystallization
Research into the structural properties of "this compound" and its co-crystallization with other compounds has provided insights into molecular interactions, such as hydrogen bonding and π–π interactions. These studies are fundamental in the design of molecular assemblies and understanding the physicochemical properties of new compounds (Yun-Yun Wang et al., 2008).
Microbial Baeyer-Villiger Reaction for Novel Compounds
The application of microbial Baeyer-Villiger reactions to "this compound" and its derivatives has demonstrated a novel approach to producing sarkomycin A, showcasing the potential for creating therapeutic compounds through biocatalysis. This methodology opens up avenues for the synthesis of complex molecules with potential pharmacological activities (Königsberger & Griengl, 1994).
Asymmetric Synthesis for Therapeutic Applications
The asymmetric synthesis of conformationally constrained analogs of "this compound" has been explored for their applications in creating new therapeutics, such as epibatidine analogs. These studies highlight the importance of stereochemistry in drug design and the potential for these compounds to act as templates for developing new classes of drugs (Avenoza et al., 1999).
Optically Pure Carboxylic Acid Segments for HDAC Inhibitors
The efficient production of optically pure carboxylic acid segments from "this compound" derivatives has been integral in synthesizing naturally occurring bicyclic depsipeptide histone deacetylase inhibitors. This highlights the compound's role in facilitating access to important anticancer agents through a novel synthetic approach (Katoh et al., 2019).
Propiedades
IUPAC Name |
(1S,2R,4R,6R)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4-,5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZFQANFPDGSF-KAZBKCHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(C1C(=O)O)O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]([C@@H]1C(=O)O)O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

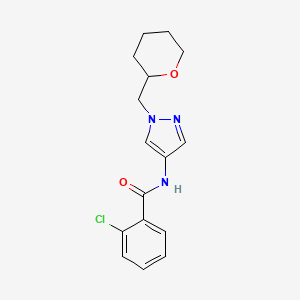
![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)
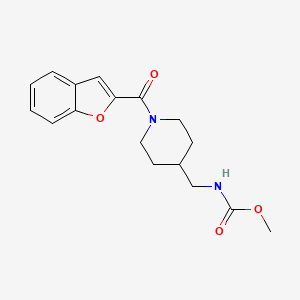
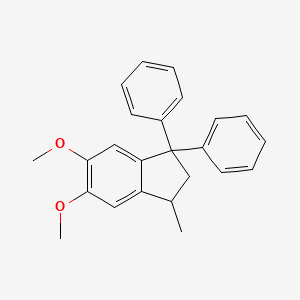
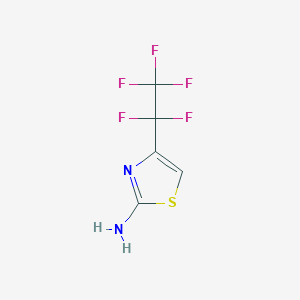
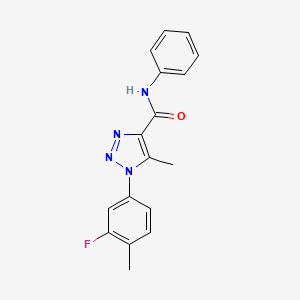
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)
![2-(4-chlorophenoxy)-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2867248.png)
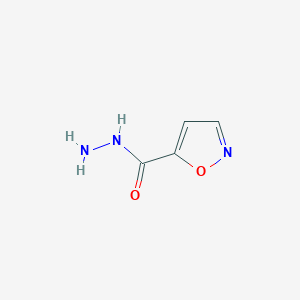
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2867253.png)
![N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2867255.png)
